methyl4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylatehydrochloride
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Overview
Description
Methyl 4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate hydrochloride is a chemical compound with the molecular formula C9H11NO2S·HCl It is a derivative of thienopyridine, a class of compounds known for their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a thieno[2,3-c]pyridine derivative with methyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then purified through recrystallization or chromatography to obtain the desired compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable and cost-effective methods. Large-scale synthesis often employs automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize waste and reduce production costs. Purification processes such as crystallization, distillation, and filtration are used to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether under reflux conditions.
Substitution: N-bromosuccinimide in carbon tetrachloride at room temperature.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced thienopyridine derivatives.
Substitution: Halogenated thienopyridine derivatives.
Scientific Research Applications
Methyl 4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Mechanism of Action
The mechanism of action of methyl 4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact pathways and molecular targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Methyl 4H,5H,6H,7H-thieno[3,2-b]pyridine-6-carboxylate: Another thienopyridine derivative with similar chemical properties but different structural arrangement.
5-Methyl-4H,5H,6H,7H-thieno[3,2-c]pyridine-2-carboxylic acid: A related compound with a carboxylic acid functional group instead of a methyl ester.
Uniqueness
Methyl 4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate hydrochloride is unique due to its specific structural configuration, which imparts distinct chemical and biological properties.
Biological Activity
Methyl 4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate hydrochloride is a heterocyclic compound notable for its potential biological activities. This compound features a thiophene ring fused with a pyridine structure, which contributes to its pharmacological properties. Research indicates that it may have applications in treating various diseases, particularly in oncology and neuropharmacology.
The biological activity of methyl 4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate hydrochloride primarily involves its interaction with cellular targets. Notably, it has been shown to inhibit tubulin polymerization by binding to the colchicine site of tubulin. This action leads to cell cycle arrest and subsequent apoptosis in cancer cells, making it a candidate for further development in cancer therapeutics .
Anticancer Properties
Several studies have demonstrated the anticancer potential of this compound. For instance:
- Cell Line Studies : In vitro studies using various cancer cell lines have shown that methyl 4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate hydrochloride induces apoptosis through the activation of caspase pathways .
- Animal Models : In vivo experiments have indicated that this compound can significantly reduce tumor growth in xenograft models of human cancer .
Neuropharmacological Effects
Research also suggests that this compound may exhibit neuroprotective effects. It has been implicated in modulating neurotransmitter systems and could potentially be beneficial in treating neurodegenerative diseases. The specific mechanisms are still under investigation but may involve the modulation of oxidative stress and inflammation .
Table 1: Summary of Biological Activities
Activity Type | Description |
---|---|
Anticancer | Inhibits tubulin polymerization; induces apoptosis in cancer cells |
Neuroprotective | Potential modulation of neurotransmitter systems; reduces oxidative stress |
Mechanism | Binds to colchicine site on tubulin leading to cell cycle arrest |
Table 2: Case Studies on Biological Activity
Study Reference | Model Used | Findings |
---|---|---|
Human cancer cell lines | Induced apoptosis via caspase activation | |
Xenograft mouse models | Significant reduction in tumor size compared to control groups | |
Neurodegenerative models | Reduced markers of oxidative stress and inflammation |
Methyl 4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate hydrochloride can be synthesized through various organic reactions involving thiophene and pyridine derivatives. The synthesis typically requires controlled conditions to ensure high yield and purity. Key methods include:
Properties
Molecular Formula |
C9H12ClNO2S |
---|---|
Molecular Weight |
233.72 g/mol |
IUPAC Name |
methyl 4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate;hydrochloride |
InChI |
InChI=1S/C9H11NO2S.ClH/c1-12-9(11)7-5-13-8-4-10-3-2-6(7)8;/h5,10H,2-4H2,1H3;1H |
InChI Key |
QOCFQIRDBKAJBX-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CSC2=C1CCNC2.Cl |
Origin of Product |
United States |
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